Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a synthetic organic compound with significant potential in various fields, including agriculture and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves the reaction of pyrrole derivatives with chlorinating agents under controlled conditions. The process may include steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and rearrangement of pyrrolooxadiazines .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a herbicide and its effects on plant physiology.
Medicine: Explored for its anti-cancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. In the context of its anti-cancer properties, it inhibits kinases involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and induces apoptosis.
Comparison with Similar Compounds
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure and are used in kinase inhibitors and antiviral drugs like remdesivir.
Ethyl 4-chloropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Another closely related compound with similar applications in agriculture and medicine.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-7-4-11-9(10)12-13(7)5-6/h3-5H,2H2,1H3 |
InChI Key |
IPQKRGRRFNBQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C=NC(=N2)Cl |
Origin of Product |
United States |
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